3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC15960544
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClO2S |
|---|---|
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | 3-chloro-6-methoxy-1-benzothiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H7ClO2S/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3 |
| Standard InChI Key | SFLXWVDNDWNRMW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(S2)C=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde belongs to the benzo[b]thiophene family, characterized by a fused benzene and thiophene ring system. The compound features:
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A chloro group (-Cl) at the 3-position,
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A methoxy group (-OCH₃) at the 6-position,
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An aldehyde (-CHO) at the 2-position.
Its molecular formula is C₁₀H₇ClO₂S, with a molecular weight of 226.68 g/mol . The chloro and methoxy substituents create an electronic asymmetry, influencing reactivity: the electron-withdrawing chloro group reduces electron density at the 3-position, while the methoxy group donates electrons via resonance to the 6-position.
Spectroscopic and Crystallographic Data
While X-ray crystallography data for this specific compound remains unpublished, analogous benzo[b]thiophene derivatives exhibit planar aromatic systems with bond lengths consistent with delocalized π-electrons. In NMR spectroscopy, the aldehyde proton typically resonates near δ 9.8–10.2 ppm, while methoxy protons appear as singlets around δ 3.8–4.0 ppm.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde involves multistep strategies:
Route 1: Direct Functionalization
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Thiophene Ring Formation: Cyclization of 2-chloro-5-methoxybenzene thiol with acetylene derivatives under acidic conditions.
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Aldehyde Introduction: Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C, achieving yields of 60–75%.
Route 2: Lithiation-Formylation
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Double Lithiation: Treatment of 3-chloro-6-methoxybenzo[b]thiophene with n-BuLi/TMEDA at -78°C, followed by reaction with DMF.
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Acid Quenching: Hydrolysis with HCl yields the aldehyde, with purity >95% after recrystallization.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Functionalization | 65 | 90 | Over-chlorination side reactions |
| Lithiation-Formylation | 72 | 95 | Sensitivity to moisture |
Reactivity and Chemical Transformations
Nucleophilic Additions
The aldehyde group undergoes condensation reactions with amines, hydrazines, and Grignard reagents. For example:
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Schiff Base Formation: Reaction with aniline derivatives produces imines, utilized in coordination chemistry.
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Wittig Reactions: Generation of α,β-unsaturated ketones for polymer precursors.
Electrophilic Substitution
The methoxy group directs electrophiles to the para position (C-7), while the chloro group deactivates the ring, limiting nitration and sulfonation to harsh conditions.
Table 2: Substituent Effects on Reactivity
| Reaction Type | Reactivity at C-2 (CHO) | Reactivity at C-7 (Methoxy-Directed) |
|---|---|---|
| Nitration | Low | Moderate (Requires HNO₃/H₂SO₄) |
| Bromination | None | High (Br₂/FeBr₃) |
Comparative Analysis with Structural Analogs
Methoxy vs. Chloro Substitution
Replacing the 3-chloro group with methoxy (as in 6-methoxybenzo[b]thiophene-2-carbaldehyde) increases solubility in polar solvents by 40% but reduces electrophilic substitution reactivity.
Aldehyde vs. Carboxylic Acid Derivatives
Aldehydes enable condensations for heterocycle synthesis, whereas carboxylic acids are preferable for amide couplings.
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